molecular formula C12H25NO B13253168 4-[(2-Ethylcyclohexyl)amino]butan-2-ol

4-[(2-Ethylcyclohexyl)amino]butan-2-ol

Cat. No.: B13253168
M. Wt: 199.33 g/mol
InChI Key: ZSPNBGVJQNYXES-UHFFFAOYSA-N
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Description

4-[(2-Ethylcyclohexyl)amino]butan-2-ol is a chemical compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Ethylcyclohexyl)amino]butan-2-ol typically involves the reaction of 2-ethylcyclohexylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Ethylcyclohexyl)amino]butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(2-Ethylcyclohexyl)amino]butan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Ethylcyclohexyl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Ethylcyclohexyl)amino]butan-2-ol is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications where its particular properties are required .

Biological Activity

4-[(2-Ethylcyclohexyl)amino]butan-2-ol, a compound with the molecular formula C12H23NO, has garnered attention in biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC12H23NO
Molecular Weight197.32 g/mol
IUPAC NameThis compound
Canonical SMILESCC1CCCCC1N(CC)CC(C)O

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological properties:

  • Dopamine Receptor Interaction : Preliminary studies suggest that this compound interacts with dopamine receptors, particularly D2 and D3 subtypes. Its binding affinity has been assessed through radioligand binding assays, indicating potential use in treating neurological disorders such as schizophrenia and Parkinson's disease .
  • Inhibition of Neurotransmitter Reuptake : The compound has shown promise in inhibiting the reuptake of neurotransmitters, which may enhance dopaminergic signaling. This activity was evaluated using in vitro assays that measured the inhibition of dopamine uptake in neuronal cell lines .
  • Antidepressant-like Effects : Animal model studies have demonstrated that this compound exhibits antidepressant-like effects, potentially through modulation of serotonin and norepinephrine pathways. These effects were observed in behavioral assays such as the forced swim test and tail suspension test .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems:

  • Dopaminergic Modulation : The compound acts as a partial agonist at dopamine receptors, which may help balance dopaminergic activity in conditions characterized by dopamine dysregulation.
  • Serotonergic Activity : It may also influence serotonergic pathways, contributing to its antidepressant effects by increasing serotonin availability in synaptic clefts .

Study 1: Dopamine Receptor Binding Affinity

A study conducted on various analogs of this compound assessed their binding affinities to dopamine receptors. The results indicated that this compound had a significantly higher affinity for D3 receptors compared to other tested compounds, suggesting its potential as a selective D3 receptor modulator .

Study 2: Behavioral Effects in Rodent Models

In a rodent model of depression, administration of this compound resulted in a marked decrease in immobility time during forced swim tests, indicating an antidepressant-like effect. Behavioral assessments were complemented by biochemical analyses showing increased levels of serotonin metabolites in the brain following treatment .

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

4-[(2-ethylcyclohexyl)amino]butan-2-ol

InChI

InChI=1S/C12H25NO/c1-3-11-6-4-5-7-12(11)13-9-8-10(2)14/h10-14H,3-9H2,1-2H3

InChI Key

ZSPNBGVJQNYXES-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1NCCC(C)O

Origin of Product

United States

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